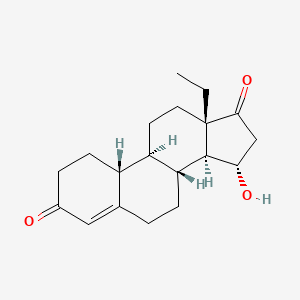

Gon-4-ène-3,17-dione, 13-éthyl-15-hydroxy-, (15α)-

Vue d'ensemble

Description

Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)-, is a steroidal compound that has been the subject of various scientific studies. Research has mainly focused on its synthesis and the biochemical processes involved in its hydroxylation.

Synthesis Analysis

The synthesis of Gon-4-ene-3,17-dione often involves the microbial transformation of steroids, particularly the hydroxylation process. For example, a study by Irrgang, Schlosser, and Fritsche (1997) showed that cytochrome P-450 is involved in the 15α-hydroxylation of this compound by Penicillium raistrickii (Irrgang, Schlosser, & Fritsche, 1997).

Molecular Structure Analysis

The molecular structure of Gon-4-ene-3,17-dione is characterized by its steroidal framework, which undergoes various transformations. For instance, Fajkos̆, C̆erný, and Pouzar (1996) synthesized related compounds by introducing different functional groups, reflecting the versatility of the steroidal scaffold (Fajkos̆, C̆erný, & Pouzar, 1996).

Chemical Reactions and Properties

The compound undergoes enzymatic hydroxylation, a reaction that introduces hydroxyl groups into the steroid molecule. Research by Jekkel et al. (1998) explored the microbial hydroxylation of a related steroidal compound, highlighting the chemical transformations that Gon-4-ene-3,17-dione can undergo (Jekkel et al., 1998).

Physical Properties Analysis

The physical properties of Gon-4-ene-3,17-dione, such as solubility and stability, are crucial for its handling and application in various processes. Techniques like nano-liposome have been used to enhance the solubility and stability of similar steroidal compounds, as shown in a study by Feng et al. (2014) (Feng et al., 2014).

Applications De Recherche Scientifique

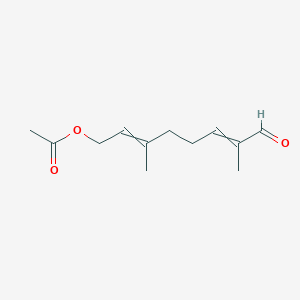

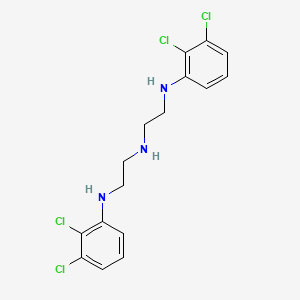

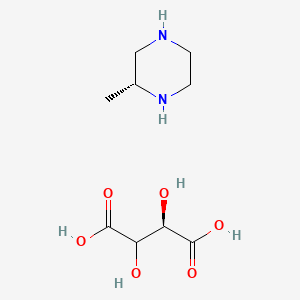

Synthèse pharmaceutique : Contraceptifs oraux

Le composé est un intermédiaire clé dans la synthèse du desogestrel, un progestatif synthétique utilisé dans les contraceptifs oraux {svg_1}. L'introduction d'un groupe 11α-hydroxy dans le composé par transformation microbienne est une étape cruciale dans la création du desogestrel. Ce processus minimise les effets secondaires indésirables, tels qu'une augmentation du risque de maladies cardiovasculaires et de troubles hépatiques associés à d'autres contraceptifs {svg_2}.

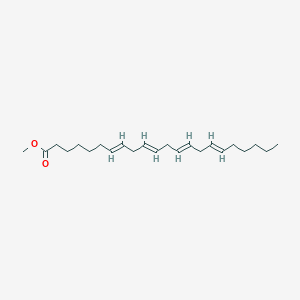

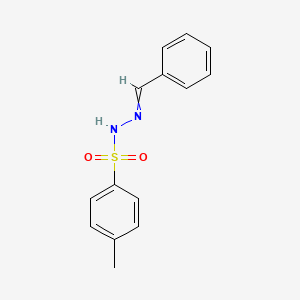

Biocatalyse : Hydroxylation microbienne

L'hydroxylation microbienne est un processus de biotransformation largement utilisé qui introduit des groupes hydroxyle dans les stéroïdes, les rendant utiles comme intermédiaires pour une synthèse chimique ultérieure {svg_3}. Cette méthode offre une grande régiosélectivité et stéréosélectivité dans des conditions douces, s'alignant sur les principes de la chimie verte {svg_4}.

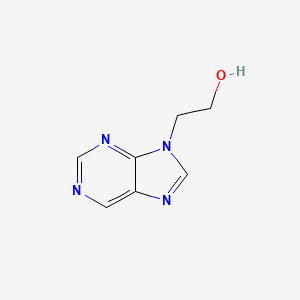

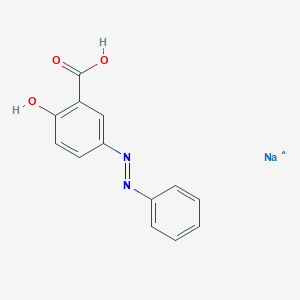

Nanotechnologie : Technique des nano-liposomes

La technique des nano-liposomes améliore la solubilité et l'absorption cellulaire du composé, ce qui améliore considérablement l'efficacité de l'hydroxylation microbienne {svg_5}. Cette technique consiste à encapsuler le composé dans des nano-liposomes, ce qui conduit à une augmentation triplée du rendement du produit hydroxylé souhaité par rapport aux méthodes traditionnelles {svg_6}.

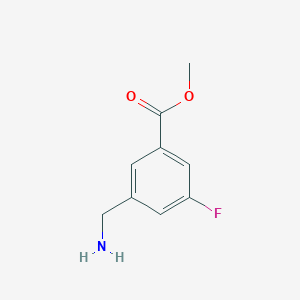

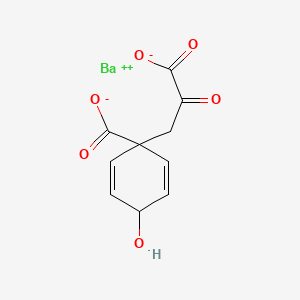

Chimie verte : Système biphasique liquide ionique/aqueux

Un système biphasique liquide ionique/aqueux a été utilisé pour l'hydroxylation 15α du composé, ce qui permet de surmonter la faible solubilité dans l'eau des stéroïdes {svg_7}. Ce système est plus respectueux de l'environnement que l'utilisation de solvants organiques volatils et présente un potentiel d'application industrielle grâce à sa non-inflammabilité et sa non-volatilité {svg_8}.

Biotransformation des stéroïdes : Penicillium raistrickii

Le champignon Penicillium raistrickii a été utilisé pour hydroxyler le composé, atteignant un rendement de 70 % dans un système biphasique, ce qui est considérablement plus élevé que dans un système aqueux monophasique {svg_9}. Ceci montre le potentiel de l'utilisation de champignons dans les processus de biotransformation en cellule entière {svg_10}.

Génie chimique : Optimisation du processus

La recherche s'est concentrée sur l'optimisation du processus de biotransformation afin d'améliorer l'efficacité de l'hydroxylation des stéroïdes. L'ajustement de paramètres tels que la concentration du substrat, la densité cellulaire et le pH du tampon peut conduire à des rendements plus élevés et une meilleure pureté du produit {svg_11}.

Chimie analytique : Purification du produit

Les sous-produits du processus d'hydroxylation ont été analysés afin de faciliter la purification du stéroïde hydroxylé. Les changements dans la composition des sous-produits peuvent améliorer le processus de purification en aval, le rendant plus efficace {svg_12}.

Biotechnologie : Potentiel de mise à l'échelle

Des études ont montré que le processus de biotransformation peut être mis à l'échelle sans réduction significative des taux de conversion. Cela suggère que les techniques développées pour la transformation du composé sont robustes et peuvent être appliquées à l'échelle industrielle {svg_13}.

Mécanisme D'action

Target of Action

The primary target of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- is the microbial enzyme responsible for steroid hydroxylation . This enzyme is found in various microorganisms, including Metarhizium anisopliae and Penicillium raistrickii . The role of this enzyme is to introduce a hydroxy group to the steroid molecule, which is a key step in the synthesis of certain pharmaceutical compounds .

Mode of Action

Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- undergoes microbial transformation, specifically hydroxylation, by the aforementioned microbial enzymes . This process introduces an 11α-hydroxy or 15α-hydroxy group to the steroid molecule . The resulting changes include the formation of a new compound with different properties and potential applications .

Biochemical Pathways

The hydroxylation of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- is part of the broader biochemical pathway of steroid transformation . This pathway involves various transformations of steroids and sterols, including hydroxylation, Δ1-dehydrogenation, and sterol side chain cleavage . The downstream effects of these transformations can lead to the generation of novel steroidal drugs, as well as the efficient production of steroid-active pharmaceutical ingredients and key intermediates .

Pharmacokinetics

The pharmacokinetics of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)-, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are influenced by its solubility and uptake into cells . These factors can greatly affect the efficiency of its biotransformation . Techniques such as the use of nano-liposomes can enhance the stability and encapsulation efficiency of the compound, thereby improving its bioavailability .

Result of Action

The microbial transformation of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- results in the formation of a hydroxylated derivative . This derivative is a key intermediate in the synthesis of certain pharmaceutical compounds, such as the oral contraceptive desogestrel . The yield of this derivative can be significantly increased through the use of certain techniques, such as the nano-liposome technique .

Action Environment

The action, efficacy, and stability of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- can be influenced by various environmental factors. For instance, the use of ionic liquids in a biphasic system can overcome the low water solubility of the compound and enhance the efficiency of its biotransformation . Furthermore, the choice of microbial organism used in the transformation process can also affect the outcome .

Safety and Hazards

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,15S)-13-ethyl-15-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-2-19-8-7-14-13-6-4-12(20)9-11(13)3-5-15(14)18(19)16(21)10-17(19)22/h9,13-16,18,21H,2-8,10H2,1H3/t13-,14+,15+,16-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANJFPZFEUIDND-MYBOQGECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C(CC2=O)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](CC2=O)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255084 | |

| Record name | (15α)-13-Ethyl-15-hydroxygon-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60919-46-2 | |

| Record name | (15α)-13-Ethyl-15-hydroxygon-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60919-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (15α)-13-Ethyl-15-hydroxygon-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.